
2-Methylbut-3-ene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbut-3-ene-1,2,3-triol is an organic compound with the molecular formula C₅H₁₀O₃ It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbut-3-ene-1,2,3-triol can be achieved through several methods. One common approach involves the acid-catalyzed reaction of 3-methylbut-3-ene-1-ol with formaldehyde. The reaction conditions, such as the ratio of water to formaldehyde and the concentration of the acid catalyst, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-Methylbut-3-ene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler alcohols.
科学的研究の応用
2-Methylbut-3-ene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methylbut-3-ene-1,2,3-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research and industrial applications.
類似化合物との比較
Similar Compounds
3-Butene-1,2,3-triol: Similar in structure but lacks the methyl group at the second carbon.
2-Methylbut-2-ene-1,2,3-triol: An isomer with a different arrangement of the double bond and hydroxyl groups.
Uniqueness
2-Methylbut-3-ene-1,2,3-triol is unique due to its specific arrangement of hydroxyl groups and the presence of a double bond. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
862366-90-3 |
|---|---|
分子式 |
C5H10O3 |
分子量 |
118.13 g/mol |
IUPAC名 |
2-methylbut-3-ene-1,2,3-triol |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6-8H,1,3H2,2H3 |
InChIキー |
YXPJRFSYSVRDQI-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(C(=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
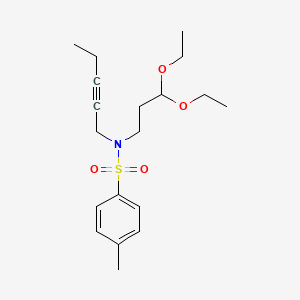
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
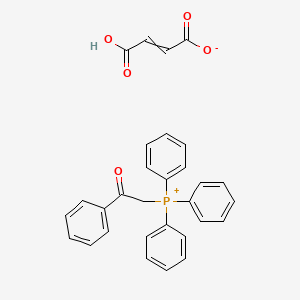
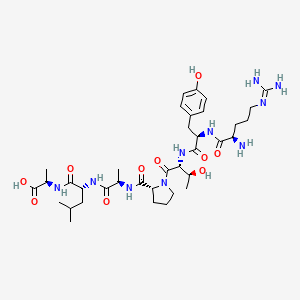
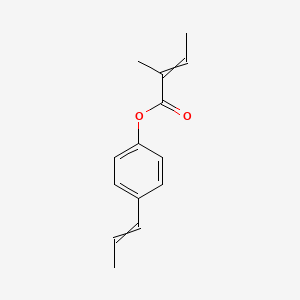
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
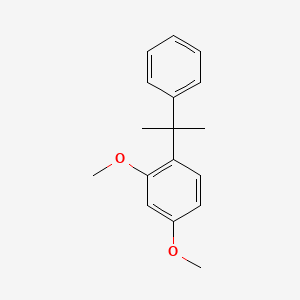
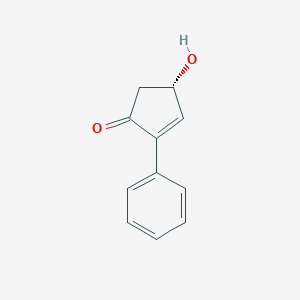
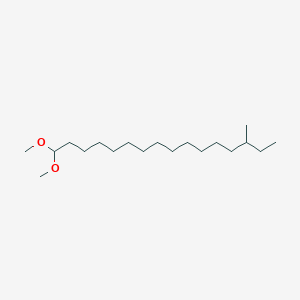
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
